ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoxaline core, which is a fused heterocyclic system, and an ethyl ester group, which enhances its solubility and bioavailability.
Preparation Methods
The synthesis of ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazoloquinoxaline core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the propyl group: This step involves the alkylation of the triazoloquinoxaline core with a propylating agent.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit key enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with triazoloquinoxaline derivatives.
Pharmaceutical Development: The compound is explored for its potential to be developed into therapeutic agents for various diseases, including infectious diseases and neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound is known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerases . This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with other cellular proteins and pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can be compared with other triazoloquinoxaline derivatives, such as:
Ethyl 2-(2-(4-oxo-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate: This compound has a similar structure but with a methyl group instead of a propyl group, which may affect its biological activity and pharmacokinetic properties.
Ethyl 2-(2-(4-oxo-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate: This derivative has an ethyl group, which may result in different interactions with molecular targets and altered biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity, selectivity, and overall biological activity.
Biological Activity
Ethyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a compound belonging to the class of triazoloquinoxaline derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.
Structural Overview
The compound features a triazoloquinoxaline core, which is a fused heterocyclic structure that enhances its biological activity through interactions with various cellular targets. The presence of an ethyl ester group improves its solubility and bioavailability, making it a promising candidate for drug development.
Property | Value |
---|---|
Molecular Formula | C22H23N5O2 |
Molecular Weight | 389.459 g/mol |
CAS Number | 1260935-51-0 |
Antimicrobial Activity
Research indicates that triazoloquinoxaline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
In vitro studies have demonstrated that related triazoloquinoxaline compounds possess Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The specific activity of this compound remains to be thoroughly quantified but is expected to align with these findings due to structural similarities.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays targeting human tumor cell lines such as HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer).
The mechanism by which this compound exerts its anticancer effects is believed to involve DNA intercalation. This interaction disrupts DNA replication and transcription processes. Preliminary structure-activity relationship (SAR) studies suggest that the presence of hydrophobic moieties enhances the binding affinity to DNA .
Table: Anticancer Activity Against Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HepG2 | TBD | DNA intercalation |
HCT-116 | TBD | Disruption of cell cycle |
MCF-7 | TBD | Induction of apoptosis |
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-9-19-25-26-21-22(30)27(17-12-7-8-13-18(17)28(19)21)14-20(29)24-16-11-6-5-10-15(16)23(31)32-4-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRXTDAABPHUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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